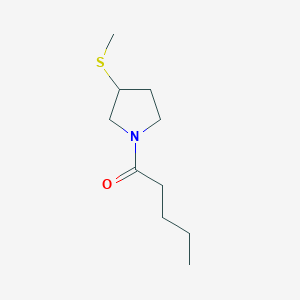

1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one

Description

1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one is a synthetic cathinone derivative structurally characterized by a pentanone backbone substituted with a pyrrolidine ring bearing a methylthio (-SMe) group at the 3-position. This modification distinguishes it from classical pyrovalerone-type cathinones (e.g., α-PVP, MDPV) that typically feature unsubstituted pyrrolidine rings or aryl group substitutions.

Properties

IUPAC Name |

1-(3-methylsulfanylpyrrolidin-1-yl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c1-3-4-5-10(12)11-7-6-9(8-11)13-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYFERAKWCPOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCC(C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one typically involves the reaction of a pyrrolidine derivative with a pentanone precursor. The process may include steps such as:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom with a methylthio group, often using reagents like methylthiol or dimethyl sulfide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process would be optimized for yield and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulants like amphetamines . The molecular targets include dopamine and norepinephrine transporters, and the pathways involved are related to the modulation of monoamine neurotransmission .

Comparison with Similar Compounds

Pyrrolidine Ring Substitutions

Key Insight: The methylthio group in the target compound may alter binding kinetics at monoamine transporters compared to unsubstituted or fluorinated analogs. Pyrovalerone derivatives with bulky substituents (e.g., methylthio) often exhibit prolonged half-lives due to resistance to hepatic oxidation .

Aryl Group Variations

Key Insight: Substitutions on the aryl group (e.g., methyl, fluoro) modulate selectivity for monoamine transporters. The absence of an aryl group in the target compound (replaced by a pentanone chain) may shift its activity toward norepinephrine or dopamine systems, akin to α-PVP .

Metabolic and Regulatory Comparisons

- Metabolism : Pyrovalerone derivatives like α-PVP undergo hepatic oxidation via cytochrome P450 enzymes, primarily at the pyrrolidine ring. The methylthio group in the target compound could hinder this pathway, prolonging its effects .

- Regulatory Status: α-PVP and MDPV are controlled under international drug laws (e.g., UN Convention 1971) .

Forensic and Clinical Data

- Detection Methods : GC-MS and LC-QTOF are standard for identifying pyrovalerone analogs, but the methylthio group may require modified ionization parameters for accurate detection .

- Toxicity Profile : Based on structural analogs, the target compound may induce stimulant effects (e.g., tachycardia, hyperthermia) with higher potency than α-PiHP but lower than MDPV .

Biological Activity

1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one, a synthetic compound belonging to the class of substituted cathinones, has garnered attention in research due to its psychoactive properties and potential biological activity. This article explores the compound's biological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a methylthio group, contributing to its unique chemical properties. Its molecular formula is C11H17NOS, with a molecular weight of approximately 213.33 g/mol. The presence of the methylthio group is significant in influencing the compound's interaction with biological systems.

Stimulant Properties

Research indicates that this compound exhibits stimulant properties akin to other cathinones. These compounds are known to enhance the release of neurotransmitters such as dopamine (DA) and norepinephrine (NE), which are critical in regulating mood and behavior .

Neurotransmitter Interaction

The compound has been studied for its binding affinity to various neurotransmitter transporters, particularly dopamine and serotonin transporters. Studies suggest that it may promote the release of DA and NE, similar to the mechanisms observed with methylamphetamine . The interaction with these systems is crucial for understanding its potential effects on mood disorders and addiction.

Cytotoxic Effects

Some studies have indicated potential cytotoxic effects associated with the use of this compound, highlighting the need for caution in its handling and application in research settings. The cytotoxicity may be linked to its stimulant effects and interactions with neurotransmitter systems, necessitating further investigation into its safety profile.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and biological activities of related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(pyrrolidin-1-yl)-7-(thiophen-2-yl)heptan-1-one | Structure | Longer carbon chain; potential for different biological activity |

| α-Pyrrolidinovalerothiophenone | Structure | Variations in side chain length; distinct pharmacological properties |

| 4-Methyl-a-pyrrolidinohexanophenone | Structure | Methyl substitution alters potency and receptor interaction |

| 4-Fluoro-a-PVP | Structure | Fluorine substitution affects metabolic stability and potency |

This comparative analysis highlights the diversity within pyrrolidine derivatives while emphasizing the unique characteristics of this compound that may influence its biological activity.

Case Studies

Research has focused on various case studies involving synthetic cathinones, including this compound. Notable findings include:

- Addiction Potential : Studies suggest that compounds like this compound may exhibit reinforcing properties similar to those of traditional stimulants. This raises concerns regarding their potential for abuse and dependence .

- Clinical Implications : The clinical challenges associated with synthetic cathinones have been documented, emphasizing the need for awareness among healthcare providers regarding their psychoactive effects and associated risks .

Q & A

Q. What are the recommended synthetic routes for 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ketone-pyrrolidine coupling. For example, reacting 3-(methylthio)pyrrolidine with pentan-1-one derivatives under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) achieves moderate yields (~40–60%). Solvent polarity significantly impacts reaction efficiency: non-polar solvents (e.g., toluene) favor slower but selective reactions, while polar aprotic solvents (e.g., DMF) accelerate kinetics but may promote side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC/GC-MS) and spectroscopic techniques:

- GC-MS : Confirm molecular mass (expected m/z ≈ 215.3) and detect volatile impurities.

- NMR : Key signals include δ 2.5–3.0 ppm (pyrrolidine-CH₂-SCH₃) and δ 1.4–1.8 ppm (pentanone backbone).

- Elemental Analysis : Validate C, H, N, S ratios (±0.3% deviation from theoretical values) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritancy (per GHS Category 4).

- Storage : Store at 2–8°C in amber glass under inert gas (e.g., Argon) to prevent oxidation of the methylthio group .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for stereoisomeric impurities?

Q. What computational strategies optimize the compound’s dopamine transporter (DAT) binding affinity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using DAT crystal structures (PDB: 4XP4). Focus on the methylthio group’s van der Waals interactions with Tyr-156 and Phe-320 residues. Compare binding scores with analogs lacking the thioether moiety (ΔG ≈ −9.2 kcal/mol vs. −7.8 kcal/mol) .

Q. How do solvent selection and temperature affect crystallization for X-ray diffraction studies?

Q. What strategies mitigate contradictions in cytotoxicity assays across cell lines?

- Methodological Answer : Normalize data to cell-specific metabolic activity (e.g., MTT assay) and validate with orthogonal methods (e.g., LDH release). For HEK293 vs. SH-SY5Y discrepancies, adjust for differential expression of CYP450 enzymes metabolizing the pyrrolidine ring .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.